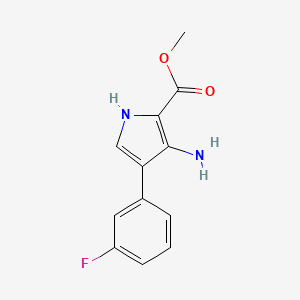
methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrrole ring and a fluorophenyl moiety, suggests diverse biological activities that are being explored in various research contexts.
- Molecular Formula : C12H11FN2O2
- Molecular Weight : 234.23 g/mol
- CAS Number : 1240948-77-9
- Structural Features : The compound contains an amino group and a carboxylate group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves a Suzuki coupling reaction, where 3-fluorophenylboronic acid reacts with methyl 3-amino-4-pyrrole-2-carboxylate. This method allows for the selective introduction of the fluorophenyl group, enhancing the compound's pharmacological properties.
Antimicrobial Activity
Recent studies have suggested that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related pyrrole compounds were reported to be as low as 250 μg/mL, indicating moderate antimicrobial activity .
Anti-Tuberculosis Potential
Research focusing on pyrrole derivatives has highlighted their potential as anti-tuberculosis agents. A study demonstrated that certain pyrrole-2-carboxamide compounds exhibited potent activity against drug-resistant Mycobacterium tuberculosis, with MIC values significantly lower than those of standard treatments. The mechanism of action was linked to the inhibition of mycolic acid biosynthesis, a critical component of the bacterial cell wall .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative analysis with related compounds reveals that variations in the fluorine position or the presence of different substituents can lead to significant changes in potency and selectivity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate | Different fluorine substitution | Varies in antimicrobial efficacy |
| Methyl 5-amino-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | Trifluoromethyl instead of fluorophenyl | Enhanced lipophilicity |
| Methyl 3-amino-4-(phenyl)-1H-pyrrole-2-carboxylate | Lacks fluorine substitution | Exhibits different biological properties |
These comparisons underline the importance of careful design in developing effective pharmacological agents based on the pyrrole scaffold.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of pyrrole derivatives were synthesized and tested against bacterial strains. The study found that introducing electron-withdrawing groups like fluorine significantly enhanced antibacterial activity compared to non-substituted variants .
- Case Study on Anti-Tuberculosis Activity : In another investigation, pyrrole derivatives were evaluated for their ability to inhibit MmpL3, a target in tuberculosis treatment. Compounds demonstrated low cytotoxicity alongside potent anti-TB activity, making them promising candidates for further development .
Eigenschaften
IUPAC Name |
methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)9(6-15-11)7-3-2-4-8(13)5-7/h2-6,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNFTFXCTKQADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















